Tyrphostin A51
Overview
Description
Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . It associates with the substrate subsite of the protein tyrosine kinase (PTK) domain . It is involved in cell proliferation and differentiation .
Synthesis Analysis
Tyrphostin A51 has been used to study the inhibition of rat hepatic leptin 1 . It has been shown to have differential effects on human bone cell proliferation as compared with differentiation . It has also been demonstrated that Tyrphostin A51 can synthesize selective tyrosine kinase inhibitors .Molecular Structure Analysis
The molecular formula of Tyrphostin A51 is C13H8N4O3 . Its molecular weight is 268.23 g/mol . The IUPAC name is (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile .Physical And Chemical Properties Analysis
Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Impact on Bone Cell Proliferation and Differentiation
Tyrphostin A51 has been shown to significantly affect bone cell proliferation and differentiation. A study by Yoon et al. (1998) highlighted that Tyrphostin A51 caused a dose-dependent inhibition of basal proliferation in human bone cells and increased basal alkaline phosphatase activity and collagen synthesis, indicating its potential role in influencing bone cell growth and development (Yoon, Chen, Baylink, & Lau, 1998).
2. Neuroprotective Effects Against Oxidative Stress
Sagara et al. (2002) found that tyrphostins, including A51, protect neuronal cells from oxidative stress-induced nerve cell death. This protection is achieved through multiple mechanisms, such as acting as antioxidants, mitochondrial uncouplers, and increasing cellular glutathione levels. This research suggests tyrphostins' potential in treating neurodegenerative diseases (Sagara, Ishige, Tsai, & Maher, 2002).
3. Influence on Protein Methylation
Lipson and Clarke (2007) investigated the impact of Tyrphostin A51on protein methylation in mammalian cytosol. They discovered that Tyrphostin A51 stimulates the transfer of methyl groups from S-adenosylmethionine to proteins. This suggests that Tyrphostin A51 could be influencing protein methylation pathways, potentially impacting a variety of cellular processes (Lipson & Clarke, 2007).
4. Role in Cancer Cell Growth Inhibition
Research has indicated that Tyrphostins, including A51, can inhibit the growth of various cancer cells. Gillespie et al. (1993) found that tyrphostins inhibited EGF and serum-stimulated DNA synthesis in pancreatic cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Gillespie, Dye, Schachter, & Guillou, 1993).
5. Modulation of Cellular Signal Transduction
Tyrphostin A51 has been shown to modulate various aspects of cellular signal transduction. For instance, studies indicate its role in inhibiting protein tyrosine kinase activity, which is crucial for multiple cellular processes including cell growth and differentiation. This makes Tyrphostin A51 a valuable tool for studying signal transduction pathways in different cell types (Gazit, Osherov, Posner, Yaish, Poradosu, Gilon, & Levitzki, 1991)
Safety And Hazards
When handling Tyrphostin A51, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A51 | |
CAS RN |
122520-90-5, 126433-07-6 | |
Record name | AG 183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin A 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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